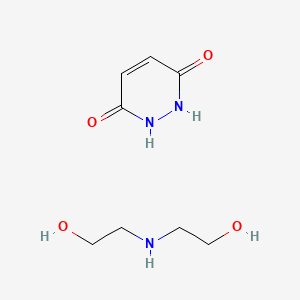

Maleic hydrazide diethanolamine

Description

Properties

CAS No. |

5716-15-4 |

|---|---|

Molecular Formula |

C4H11NO2.C4H4N2O2 C8H15N3O4 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

1,2-dihydropyridazine-3,6-dione;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C4H4N2O2.C4H11NO2/c7-3-1-2-4(8)6-5-3;6-3-1-5-2-4-7/h1-2H,(H,5,7)(H,6,8);5-7H,1-4H2 |

InChI Key |

JRIDWRXQHJJLPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NNC1=O.C(CO)NCCO |

physical_description |

Maleic hydrazide, diethanolamine salt is a clear golden brown liquid. (NTP, 1992) Golden brown liquid; [CAMEO] |

solubility |

Soluble (>=10 mg/ml at 64 °F) (NTP, 1992) SOL IN WATER TO 75% WT/WT |

Origin of Product |

United States |

Mechanisms of Action and Molecular Interactions of Maleic Hydrazide Diethanolamine in Plant Systems

Inhibition of Mitotic Division and Cellular Processes

The most pronounced effect of maleic hydrazide at the cellular level is the disruption of mitosis, which leads to the cessation of growth in terminal buds and roots. nih.govbiorxiv.org This inhibitory action is particularly effective in preventing the growth of newly developing suckers in crops like tobacco or sprouting in stored vegetables. coresta.orggba-group.com

Maleic hydrazide functions as a mitotic inhibitor, directly interfering with the processes of cell division. wikipedia.orgnih.gov Studies in the root tips of plants like Allium cepa (onion) and Trigonella foenum-graecum (fenugreek) have shown that maleic hydrazide induces a variety of chromosomal aberrations and mitotic abnormalities. biorxiv.orgtubitak.gov.trelifesciences.org

The compound's action on the spindle apparatus is a key aspect of its mechanism, leading to errors in chromosome segregation. biorxiv.org Observed abnormalities include C-mitosis (a colchicine-like effect where the spindle fails to form), lagging chromosomes, and multipolar anaphases and telophases. biorxiv.orgelifesciences.org Furthermore, it can cause chromosome stickiness, irregular prophases, and the formation of anaphase bridges, which are indicative of clastogenic (chromosome-breaking) potential. biorxiv.orgtubitak.gov.tr One proposed molecular interaction is the reaction of maleic hydrazide with sulfhydryl groups (-SH) on proteins, which could disrupt the function of enzymes and structural proteins essential for mitosis. nih.govnih.gov This interference leads to a decrease in the mitotic index, reflecting a halt in cell cycle progression. biorxiv.orgelifesciences.org

Table 1: Observed Mitotic Abnormalities Induced by Maleic Hydrazide

| Abnormality Type | Description | Affected Mitotic Stage(s) | Reference(s) |

| C-mitosis | Colchicine-like effect; failure of spindle fiber formation, leading to scattered chromosomes. | Metaphase | biorxiv.org |

| Chromosome Stickiness | Chromosomes adhere to each other, causing clumps and preventing proper separation. | All stages, especially Metaphase & Anaphase | biorxiv.orgtubitak.gov.tr |

| Lagging Chromosomes | Chromosomes or chromatids fail to connect to the spindle and lag behind during migration to the poles. | Anaphase | biorxiv.org |

| Anaphase Bridges | Chromosomes break and rejoin incorrectly, forming bridges that stretch between the poles. | Anaphase, Telophase | biorxiv.orgtubitak.gov.tr |

| Multipolar Anaphase | Formation of more than two poles, leading to incorrect segregation of chromosomes. | Anaphase, Telophase | biorxiv.org |

| Distributed Metaphase | Chromosomes are scattered throughout the cell instead of aligning at the metaphase plate. | Metaphase | biorxiv.org |

This table summarizes key mitotic disruptions observed in plant cells following treatment with maleic hydrazide.

A significant aspect of maleic hydrazide's mechanism is its action as an antimetabolite, specifically as an antagonist of uracil (B121893). fao.orgnih.gov Uracil is a crucial pyrimidine (B1678525) base required for the synthesis of ribonucleic acid (RNA). Research has demonstrated that maleic hydrazide can competitively inhibit the uptake of uracil into plant cells. nih.gov This antagonism suggests that the structural similarity between maleic hydrazide and uracil allows the former to interfere with metabolic pathways that depend on uracil, thereby disrupting the synthesis of essential macromolecules. fao.orgnih.gov This competitive inhibition of uracil uptake provides a direct biochemical explanation for some of the compound's growth-inhibiting effects. nih.gov

Maleic hydrazide is a known inhibitor of both nucleic acid and protein synthesis. medchemexpress.comoup.comnih.gov Research in corn and pea roots has shown that it inhibits DNA synthesis more rapidly than RNA synthesis. oup.com The inhibitory effect on DNA synthesis can be observed within a few hours of treatment, whereas the impact on RNA synthesis has a longer lag time. oup.com

The inhibition is not uniform across all types of RNA; ribosomal RNA (rRNA) synthesis is preferentially inhibited, while transfer RNA (tRNA) is relatively unaffected. oup.com This selective inhibition points to specific molecular targets within the transcription and translation machinery. While protein synthesis is not immediately affected by short-term exposure, prolonged treatment with maleic hydrazide leads to a reduction in protein synthesis, likely as a downstream consequence of the disruption in nucleic acid availability. oup.com

Biochemical Modulations by Maleic Hydrazide Diethanolamine (B148213)

Early investigations into maleic hydrazide's mode of action pointed towards the suppression of plant metabolism through the inhibition of enzymatic activity. nih.gov A key proposed mechanism is its reaction with sulfhydryl (-SH) groups, which are present in the active sites of many enzymes. nih.govnih.gov For instance, it has been suggested that maleic hydrazide competes with the receptor sites of succinic dehydrogenase, a critical enzyme in the citric acid cycle and cellular respiration. nih.gov The binding of maleic hydrazide to cellular components appears to be an active process requiring metabolic energy, as it is blocked by inhibitors of respiration like dinitrophenol. nih.gov In duckweed, treatment with maleic hydrazide has been shown to significantly increase starch accumulation, indicating a major shift in metabolic flux away from growth and towards storage. nih.gov

Maleic hydrazide significantly disturbs the hormonal balance within plants, acting primarily as an anti-auxin. nih.govias.ac.in It has been shown to antagonize the effects of several auxins, including naphthalene (B1677914) acetic acid and 2,4-dichlorophenoxyacetic acid. ias.ac.in This interference with auxin, a hormone critical for cell elongation, apical dominance, and flower development, explains many of the observed physiological effects, such as the increased development of axillary buds following the negation of apical dominance. ias.ac.in

Molecular studies in duckweed have revealed that maleic hydrazide treatment down-regulates the expression of key auxin-responsive genes, such as SAUR (Small Auxin Up RNA) and GH3, the latter of which helps maintain auxin homeostasis. nih.gov Concurrently, maleic hydrazide up-regulates the expression of genes involved in the abscisic acid (ABA) signaling pathway. nih.gov Since ABA is a well-known growth inhibitor, its increased signaling activity, coupled with the suppression of auxin signaling, creates a powerful inhibitory effect on vegetative growth and promotes senescence or dormancy. nih.gov

Table 2: Summary of Hormonal and Signaling Effects of Maleic Hydrazide

| Hormonal System | Effect of Maleic Hydrazide | Observed Outcome | Reference(s) |

| Auxin | Acts as an auxin competitor/antagonist. | Inhibition of auxin-induced growth. ias.ac.in | ias.ac.in |

| Auxin Signaling | Down-regulates expression of auxin-responsive genes (e.g., SAUR, GH3). | Reduced response to growth-promoting signals. nih.gov | nih.gov |

| Abscisic Acid (ABA) Signaling | Up-regulates expression of genes in the ABA signaling pathway. | Promotion of growth inhibition and dormancy. nih.gov | nih.gov |

This table outlines the principal ways maleic hydrazide interferes with plant hormonal systems to regulate growth.

Gene Expression Profiling in Response to Maleic Hydrazide Diethanolamine Treatment

Modern transcriptomic analysis has provided significant insights into the molecular cascade initiated by maleic hydrazide treatment. A comprehensive RNA sequencing study on tobacco (Nicotiana tabacum) following chemical topping with maleic hydrazide revealed a widespread reprogramming of gene expression in both apical and axillary buds. nih.govuky.edu This analysis showed that the compound significantly alters the expression of genes crucial for meristem development, cell division, DNA replication, and phytohormone signaling. nih.govresearchgate.net

In apical buds, treatment led to the downregulation of genes associated with meristem maintenance, cytokinin metabolism, and DNA metabolism. uky.edu Conversely, genes related to the phosphorelay signal transduction system were upregulated. uky.edu In the axillary buds, where maleic hydrazide acts to suppress sucker growth, a different pattern was observed. Gene Ontology (GO) enrichment analysis showed a significant downregulation of genes related to the cell cycle and DNA metabolism. nih.govuky.edu In contrast, genes associated with defense responses and oxylipin metabolism were overrepresented among the upregulated genes. uky.edu

Key transcription factor families known to regulate meristem development, such as the KNOX and MADS-box genes, were also significantly affected by the treatment, further explaining the compound's ability to arrest bud development. uky.edu These findings demonstrate that maleic hydrazide's inhibitory effects are not simply due to a general toxicity but result from a targeted and complex alteration of specific genetic pathways that govern cell proliferation and development in plants. nih.gov

Table 1: Summary of Gene Ontology (GO) Term Enrichment in Tobacco Buds After Maleic Hydrazide Treatment This table summarizes key findings from the transcriptomic analysis conducted by Singh et al. (2020). nih.govuky.edu

| Bud Type | Regulation | Enriched Gene Ontology (GO) Terms |

| Apical Bud | Downregulated | Meristem Maintenance, Cytokinin Metabolism, DNA Metabolism, Cell Wall Synthesis |

| Upregulated | Phosphorelay Signal Transduction, Regulation of Vegetative to Reproductive Phase Transition | |

| Axillary Bud | Downregulated | Cell Cycle, DNA Metabolism, Cytokinin Metabolism |

| Upregulated | Defense Response, Oxylipin Metabolism |

Mechanisms of Inducing Plant Dormancy and Sprouting Inhibition

The ability of maleic hydrazide to induce dormancy and inhibit sprouting in storage organs like potatoes and onions is a direct consequence of its primary mechanism of action. gba-group.com Physiologically, the process begins when the compound is translocated to the meristematic tissues within the buds of these organs. researcherslinks.com There, it halts cell division, effectively arresting the physiological processes that would lead to sprouting. wikipedia.org

On a molecular level, the effect is multifaceted. Early research suggested, and later studies supported, that maleic hydrazide acts as an inhibitor of nucleic acid and protein synthesis. nih.gov A key aspect of this is its function as a uracil antimetabolite. nih.gov Research has demonstrated that maleic hydrazide can competitively inhibit the uptake of uracil, a fundamental component of RNA. nih.gov By interfering with RNA synthesis, the compound disrupts the production of proteins essential for mitosis, thereby preventing cell division. Furthermore, maleic hydrazide is known to interfere with the signaling of plant hormones that regulate growth, particularly by inhibiting the production or action of gibberellins (B7789140), which are critical for breaking dormancy and promoting germination. researchgate.netresearcherslinks.com

Maleic hydrazide is effective in inducing dormancy in the seeds of various crops, a practice used to prevent the phenomenon of pre-harvest sprouting. researchgate.net Foliar application during seed development can lead to the accumulation of the compound in the seed, where it suppresses the germination process.

Studies on various crops have quantified this effect. For instance, research on groundnuts (Arachis hypogaea) has shown that foliar sprays of maleic hydrazide can successfully induce a short period of dormancy in otherwise non-dormant varieties, preventing sprouting in the field. researcherslinks.com This is achieved by inhibiting the cell division and elongation processes that are essential for the radicle to emerge and the seedling to establish itself. The treatment interferes with the hormonal signals, particularly gibberellin synthesis, that would normally trigger germination. researchgate.net

Table 2: Effect of Maleic Hydrazide on Groundnut (cv. TMV-2) Germination Data adapted from studies on inducing dormancy to prevent pre-harvest sprouting. researcherslinks.com

| Treatment Group | Germination Percentage (%) |

| Control (No MH) | 95-100% |

| MH 250 ppm | Reduced |

| MH 500 ppm | Significantly Reduced |

| MH 750 ppm | Severely Inhibited |

| MH 1000 ppm | Near-complete Inhibition |

| MH 1250 ppm | Near-complete Inhibition |

Apical dominance is the hormonal inhibition of lateral (axillary) bud growth by the terminal (apical) bud of a shoot. In many agricultural contexts, particularly in tobacco cultivation, the growth of these lateral buds, or "suckers," is undesirable as it diverts resources from the main leaves. Maleic hydrazide is widely used to control this sucker growth. gba-group.comnih.gov

After the removal of the apical bud (a practice known as "topping"), the plant's natural apical dominance is broken, and axillary buds are stimulated to grow. nih.gov When maleic hydrazide is applied, it is systematically transported to these newly active axillary buds. researcherslinks.com There, it inhibits mitosis in the meristems of the suckers, preventing their growth and development without harming the mature leaves of the plant. nih.govuky.edu The transcriptomic analysis of tobacco axillary buds confirms this mechanism, showing a clear downregulation of genes essential for the cell cycle and DNA metabolism following treatment. uky.edu This makes maleic hydrazide an effective chemical tool for maintaining a state of induced apical dominance, ensuring that plant resources are allocated to the desired tissues.

Physiological and Biochemical Effects on Plant Development and Productivity

Growth Retardation and Morphological Modifications

The most prominent effect of maleic hydrazide diethanolamine (B148213) is the suppression of plant growth, a characteristic that has been extensively documented across numerous plant species. nih.govnih.gov This growth retardation is a direct consequence of its inhibitory effect on mitosis, which curtails the development of new cells. fao.orgagchemaccess.com

Table 1: Effect of Maleic Hydrazide on Vegetative Growth Parameters in Dahlia

| Treatment | Plant Height (cm) | Internodal Length (cm) |

|---|---|---|

| Control | 57.80 | 8.25 |

| MH 1500 ppm | 40.36 | 4.90 |

The effect of maleic hydrazide diethanolamine on root systems can vary depending on the plant species and the context of its application. In studies involving tomato plants treated with the compound to control the parasitic weed Phelipanche aegyptiaca, there was no significant influence on the root dry weight of the host tomato plants. nih.gov However, in tobacco cultivation, the practice of topping (removing the terminal bud) followed by an application of maleic hydrazide to control sucker growth has been observed to stimulate root growth. coresta.org This redirection of the plant's resources away from apical growth and sucker development appears to promote the growth of the root system. coresta.org

Regarding biomass, research on Indian radish indicated that maleic hydrazide treatment led to a decrease in the fresh weight of the plant tops but an increase in their dry weight, suggesting an effect on the plant's water content. ias.ac.in In greenhouse experiments with tomato, foliar application of this compound did not have a discernible influence on the foliage dry weight. nih.gov

Table 2: Influence of Maleic Hydrazide on Foliage and Biomass in Various Species

| Plant Species | Parameter | Observed Effect | Reference |

|---|---|---|---|

| Tomato | Foliage Dry Weight | No significant influence | nih.gov |

| Dahlia | Number of Leaves | Reduced | biochemjournal.com |

| Dahlia | Leaf Area | Increased | biochemjournal.com |

| Indian Radish | Tops (Fresh Weight) | Decreased | ias.ac.in |

| Indian Radish | Tops (Dry Weight) | Increased | ias.ac.in |

| Cotton | Leaf Morphology | Malformation at high concentrations | cabidigitallibrary.org |

Regulation of Reproductive Development

This compound significantly impacts the transition from vegetative to reproductive growth by influencing flowering and the development of reproductive structures.

A well-documented effect of maleic hydrazide is the retardation or suppression of flowering. nih.govnih.gov This is a key aspect of its function as a growth regulator, particularly in crops where delayed flowering is desirable. In Indian radish, a quick-flowering variety, maleic hydrazide application markedly suppressed and delayed bolting (the formation of a flowering stalk). ias.ac.in As the concentration of the applied solution increased, there was a notable reduction in both the number of scape branches and the size of the scapes. ias.ac.in The few flowering scapes that did form on treated plants were short and sparsely branched. ias.ac.in In cotton, lower concentrations of the diethanolamine salt did not impede flowering, but higher concentrations did. cabidigitallibrary.org The mechanism is thought to be linked to the compound's interference with phytohormones that regulate the flowering process. nih.govnih.gov

The development of floral organs can also be affected. In some plant species, the degeneration of the gynoecium (female organs) or androecium (male organs) is a natural process in the formation of unisexual flowers, a process regulated by specific genes and hormones. frontiersin.org While direct studies on this compound's role in this specific type of organ degeneration are limited, its known interference with hormonal pathways, such as those involving auxin and gibberellins (B7789140) which are crucial for floral organ formation, suggests a potential for influence. nih.govfrontiersin.org

Fruit set and subsequent development are complex processes initiated after fertilization and are heavily regulated by phytohormones, particularly auxin and gibberellic acid (GA). nih.gov These hormones are critical for the initial growth of the fruit through cell division and expansion. nih.gov Given that maleic hydrazide is hypothesized to act as an anti-gibberellin and can disrupt auxin metabolism, it can logically influence these early stages of fruit development. nih.gov Research on Indian radish noted a pronounced effect on the plant's fruiting behavior, which was a secondary consequence of the suppression of bolting. ias.ac.in By altering the primary hormonal balances that control the switch to reproductive growth, maleic hydrazide indirectly modifies the conditions necessary for fruit set and development.

Stress Response and Physiological Acclimation

This compound, the water-soluble salt of maleic hydrazide, functions as a systemic plant growth regulator that can significantly influence a plant's ability to respond and acclimate to various stresses. ontosight.aiassbt.org Its primary mode of action involves the inhibition of cell division in meristematic tissues, which has profound consequences for plant growth and development, particularly under challenging environmental conditions. frontiersin.orgcoresta.org

Maleic hydrazide's interaction with plant stress responses is complex. Research indicates that a plant's pre-existing stress level can alter its sensitivity to the chemical. In a study on Vicia faba (faba bean) seedlings, plants subjected to overcrowding stress before treatment with maleic hydrazide exhibited a significantly lower frequency of micronucleated cells—an indicator of chromosome damage—compared to non-stressed seedlings (3.83% vs. 11.46%). nih.gov This suggests that the physiological state induced by the abiotic stressor (overcrowding) modified the plant's response to the chemical, reducing its clastogenic activity. nih.gov The same study used scanning electron microscopy to observe morphological differences in the root tips of stressed and non-stressed plants, noting changes in root hair density and surface morphology, which could play a role in the differential response. nih.gov

Table 1: Effect of Overcrowding Stress on Maleic Hydrazide Clastogenicity in Vicia faba Seedlings

| Condition | Frequency of Micronucleated Cells (%) |

| Normal Growth (Scattered) + Maleic Hydrazide | 11.46 |

| Overcrowding Stress + Maleic Hydrazide | 3.83 |

| Data sourced from a study on the reduced clastogenic activity of maleic hydrazide in stressed Vicia faba seedlings. nih.gov |

Research has shown that maleic hydrazide can influence the fundamental processes of photosynthesis and respiration. unl.edu Early investigations noted that the application of maleic hydrazide could lead to a decrease in the sugar content of certain crops. For instance, a preharvest foliar spray on sugar beets resulted in a decrease in both reducing and non-reducing sugars in the tubers during storage. inchem.org Since sugars are the direct products of photosynthesis, this suggests an alteration in the plant's photosynthetic efficiency or the subsequent metabolism and transport of photosynthates.

The systemic nature of this compound necessitates its movement through the plant's vascular systems, which are also responsible for water and nutrient transport. frontiersin.org After foliar application, the compound is absorbed and moves freely within both the xylem and phloem to reach the meristematic regions where it exerts its inhibitory effect on cell division. frontiersin.orgcoresta.org This interaction with the plant's transport pathways suggests a potential influence on the efficiency of water and nutrient uptake and distribution.

Uptake, Translocation, and Metabolism of Maleic Hydrazide Diethanolamine in Biological Systems

Absorption and Movement within Plant Tissues

Once applied, maleic hydrazide must penetrate the plant's protective outer layers and travel to meristematic tissues where it exerts its effects by inhibiting cell division. frontiersin.orgherts.ac.uk

The primary barrier to the entry of foliar-applied agrochemicals is the plant cuticle, a waxy, hydrophobic layer covering the epidermis. fluidfertilizer.org For a substance to be absorbed, it must traverse this layer. Maleic hydrazide, particularly when formulated as the diethanolamine (B148213) salt, is water-soluble. cabidigitallibrary.org The uptake of such hydrophilic compounds through the lipophilic cuticle can be slow. nichino.uk However, the formulation is designed to facilitate movement across the leaf surface and into the plant tissue. fao.org

The process of cuticular penetration for any substance involves two potential routes: a lipoidal pathway and an aqueous pathway. fluidfertilizer.org While the cuticle is primarily fatty, it contains microscopic aqueous pores, which can be a pathway for water-soluble compounds like maleic hydrazide diethanolamine. The rate of uptake can be influenced by environmental factors such as humidity; higher humidity can increase the drying time of spray droplets and enhance absorption. core.ac.uk Studies have shown that foliar-applied nutrients can be rapidly absorbed, with significant amounts entering the leaf within an hour of application. fluidfertilizer.org

After penetrating the cuticle and entering the leaf's vascular system, maleic hydrazide demonstrates significant mobility. It is freely translocated throughout the plant via both the xylem and the phloem. frontiersin.orgnih.govyoutube.com

Xylem Transport: The xylem is responsible for the upward movement of water and minerals from the roots to the rest of the plant. youtube.com Maleic hydrazide absorbed by the roots or redistributed within the plant can enter the transpiration stream and be carried upwards. gba-group.comherts.ac.uk

Phloem Transport: The phloem transports sugars (produced during photosynthesis) and other organic molecules from "sources" (like mature leaves) to "sinks" (areas of active growth or storage, such as roots, shoot tips, and tubers). youtube.com As a systemic compound, maleic hydrazide enters the phloem and is actively transported to these critical meristematic regions, where it inhibits growth. frontiersin.orgyoutube.com

This dual mobility in both xylem and phloem ensures that the compound is distributed comprehensively throughout the plant, reaching all organs, whether they are actively transpiring or are metabolic sinks. frontiersin.org

The systemic nature of maleic hydrazide leads to its accumulation in specific plant organs. Following application, it is rapidly translocated to growing tissues. nih.gov Its primary destinations are the metabolic "sinks" where cell division is active.

Key distribution sites include:

Meristematic Tissues: These are the primary sites of action, including apical and axillary buds, where maleic hydrazide inhibits cell division. cabidigitallibrary.orgfrontiersin.org This is the basis for its use in controlling sucker growth in tobacco. nih.gov

Roots: Translocation to the roots occurs, where the compound can inhibit root growth and is taken up from the soil. gba-group.comnih.gov

Storage Organs: Significant residues can be found in storage organs like potato tubers and onion bulbs. inchem.org This persistence is crucial for its function in preventing sprouting during storage. gba-group.com

Table 1: Distribution of Maleic Hydrazide in Various Plant Tissues

| Plant Organ | Observation | Primary Function | Reference |

|---|---|---|---|

| Meristematic Tissues (e.g., buds) | High accumulation | Inhibition of cell division, control of sucker growth | cabidigitallibrary.orgfrontiersin.org |

| Roots | Accumulation occurs following foliar or soil application | Inhibition of root growth | gba-group.comnih.gov |

| Storage Organs (Potatoes, Onions) | Residues persist for long periods | Inhibition of sprouting during storage | gba-group.cominchem.org |

| Leaves (Foliar Tissues) | Site of initial uptake and metabolism | Absorption and transport to other plant parts | nih.gov |

Metabolism in Non-Plant Biological Systems (Excluding Mammalian Toxicity)

In contrast to its stability in plants, maleic hydrazide is susceptible to degradation by soil microorganisms. nih.gov The soil microflora can utilize the compound as a source of nitrogen. nih.gov The ultimate degradation product of this microbial action is carbon dioxide (CO₂), indicating the complete breakdown of the heterocyclic ring. fao.org

While the complete sequence of microbial degradation is an area of ongoing research, a tentative pathway has been proposed. This pathway suggests that biodegradation by bacteria and other microorganisms proceeds via the formation of intermediates including maleimide (B117702) and maleimic acid. These are then converted into naturally occurring dicarboxylic acids such as maleic acid and fumaric acid. These acids can subsequently be transformed into lactic acid and succinic acid, which are common metabolites in microbial pathways and can be fully mineralized to CO₂. fao.org

Table 2: Proposed Microbial Degradation Pathway of Maleic Hydrazide in Soil

| Compound | Role in Pathway | Reference |

| Maleic Hydrazide | Parent Compound | fao.org |

| Maleimide | Intermediate | fao.org |

| Maleimic Acid | Intermediate | fao.org |

| Maleic Acid | Intermediate | fao.org |

| Fumaric Acid | Intermediate | fao.org |

| Lactic Acid | Intermediate | fao.org |

| Succinic Acid | Intermediate | fao.org |

| Carbon Dioxide (CO₂) | Final Product | fao.org |

Degradation in Aquatic Microorganisms

The biodegradation of maleic hydrazide has been observed with specific aquatic bacteria. nih.gov In studies using bacteria recognized as contaminants in surface water, Pseudomonas aeruginosa demonstrated the ability to biodegrade maleic hydrazide, with the herbicide's presence stimulating the bacteria's growth. nih.gov In contrast, maleic hydrazide exerted only a bacteriostatic effect on Bacillus subtilis, indicating it inhibited growth without causing cell death. nih.gov

Beyond direct microbial metabolism, maleic hydrazide can also undergo rapid photochemical decomposition in aqueous environments. pic.int When exposed to UV light in the presence of oxygen, aqueous solutions of maleic hydrazide are broken down into products including nitric acid, formic acid, succinic acid, maleic acid, and fumaric acid. pic.int This photodegradation is a chemical process and distinct from microbial action. pic.intnih.gov

Environmental Fate, Persistence, and Transformation of Maleic Hydrazide Diethanolamine

Degradation in Soil Environments

The persistence of maleic hydrazide in soil is relatively low due to rapid microbial degradation under most conditions.

Microbial activity is the principal driver of maleic hydrazide degradation in soil environments. In non-sterile soil, maleic hydrazide breaks down significantly faster than in sterile soil, where its concentration remains almost unchanged over several weeks. This highlights the critical role of soil microorganisms in its transformation. The primary degradation pathway involves the opening of the heterocyclic ring, ultimately leading to mineralization. The main degradation product identified is carbon dioxide (CO2), indicating complete breakdown of the molecule.

Under aerobic soil conditions, maleic hydrazide is not persistent, with a reported half-life of less than 24 hours to a few days. Field dissipation studies have shown half-lives of 2-3 days in sandy loam and 7 days in loam soil. Under anaerobic soil conditions, degradation is slower, and the substance is considered moderately persistent, with half-lives ranging from 30 to 60 days. In various field studies across different soil types, reported half-lives have ranged from 14 to 100 days.

| Condition | Half-Life | Soil Type | Reference |

| Aerobic | < 24 hours | Not Specified | |

| Anaerobic | 30-60 days | Not Specified | |

| Field (Bare Ground) | 3 days | Not Specified | |

| Field (Turf) | 5 days | Not Specified | |

| Field (Potatoes) | 2-3 days | Sandy Loam | |

| Field (Tobacco) | 7 days | Loam | |

| Field Dissipation | 14-100 days | Various |

Several soil properties significantly affect the rate at which maleic hydrazide degrades. The organic matter content of the soil may be related to the degradation half-life, with microbial degradation appearing to be rapid. In studies comparing two standard German soil types, degradation was rapid in both. An initial concentration of 30.5 mg/kg in a soil with 2.58% organic carbon decreased to 2.5% of the initial amount in 8 weeks. In a soil with 1.0% organic carbon and an initial concentration of 36.1 mg/kg, the residue decreased to 1.2% in the same period.

Soil pH is also a crucial factor. Salts of maleic hydrazide, including the diethanolamine (B148213) salt, will dissociate in solutions with a pH above 4.5, existing as the maleic hydrazide anion. This anionic form is what undergoes degradation and transport.

The ultimate degradation product of maleic hydrazide in soil is carbon dioxide (CO2), a result of microbial respiration. During the degradation process, other nonvolatile intermediate products have been identified in small quantities. These include maleic acid and maleimide (B117702), which were found at less than 5% of the applied amount and are further degraded to CO2. One study noted the steady degradation of maleic hydrazide to maleic acid, maleimide, and another unidentified component.

Mobility and Leaching Potential in Soil Profiles

The mobility of maleic hydrazide and its salts in soil is a key aspect of its environmental fate, influencing its potential to move into water systems.

Maleic hydrazide generally exhibits low adsorption to soil particles, which results in a potential for mobility and leaching. The soil organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to bind to soil organic matter, has been reported in the range of 11.5 to 70 mL/g. Another source cites Koc values of 23 for a sandy soil and 264 for a clay soil. Based on these values, maleic hydrazide's mobility can be classified as ranging from moderate to very high. The low adsorption is indicated by k values determined through linear regression analysis. However, there is some indication that maleic hydrazide binds to the clay component in soils like Aiken clay loam, where anion exchange is a dominant process.

| Soil Parameter | Value | Interpretation | Reference |

| Koc Range | 11.5 - 70 mL/g | High Mobility | |

| Koc (Sandy Soil) | 23 | Very High Mobility | |

| Koc (Clay Soil) | 264 | Moderate Mobility |

The leaching potential of maleic hydrazide is influenced by soil type and structure. The diethanolamine salt of maleic hydrazide is considered rather mobile. In one laboratory experiment, an aqueous solution of the diethanolamine salt applied to the top of a 1-meter soil column was distributed throughout the entire column within 24 hours. Subsequent watering removed a considerable amount of the maleic hydrazide from the column, demonstrating its leachability.

However, field experiments have sometimes shown less mobility than laboratory studies would suggest, possibly due to rapid degradation which limits the amount of substance available to leach. For instance, after applying maleic hydrazide, it was found to remain in the top 10 cm of the soil for up to 129 days under Danish field conditions. Another outdoor test on sandy loam found only 2.5 - 3.1% of the applied radiolabelled maleic hydrazide below a depth of 15 cm after 4 to 6 months. It is also noted that aerobic aging of maleic hydrazide results in a lowering of its leaching potential. Therefore, while the inherent properties of maleic hydrazide suggest a high potential for leaching due to low adsorption, its actual mobility in the field can be significantly attenuated by rapid microbial degradation.

Research on Groundwater Contamination Potential (from an environmental science perspective)

The potential for maleic hydrazide to contaminate groundwater is a function of its mobility in soil and its persistence in the subsurface environment. Research indicates that maleic hydrazide is mobile, particularly in sandy soils, but it is generally not persistent in the environment. epa.gov This combination of properties suggests that the risk to groundwater quality is not high. epa.gov

The mobility of maleic hydrazide is attributed to its low adsorption to soil particles, with reported soil organic carbon-water partitioning coefficient (Koc) values ranging from 11.5 to 70 mL/g. regulations.gov Such values are indicative of a high to very high potential for movement within the soil profile. Specifically, the diethanolamine salt of maleic hydrazide has been described as rather mobile; in a soil column experiment, an aqueous solution of the salt was distributed throughout a 1-meter column within 24 hours. inchem.org Subsequent watering of the column resulted in a considerable amount of maleic hydrazide being leached out. inchem.org

Despite this mobility, the risk of groundwater contamination is mitigated by maleic hydrazide's rapid degradation in aerobic soil environments. epa.govepa.gov The primary degradation pathway is microbial, leading to the formation of carbon dioxide. inchem.orgepa.gov Because it breaks down quickly, there is a limited time window for the chemical to leach into deeper soil layers and reach groundwater. However, there is a potential for surface water contamination if a rainfall event washes the compound into anaerobic soil zones shortly after application, as degradation is slower under these conditions. epa.govregulations.gov

Fate in Aquatic and Atmospheric Compartments

In aquatic environments, photodegradation, or the breakdown of compounds by light, is a significant transformation process for maleic hydrazide. nih.govpic.int The rate and products of this process are influenced by the pH of the water. Studies on the potassium salt of maleic hydrazide, which is highly water-soluble, provide insight into this process. The calculated photolytic half-life in aqueous solutions irradiated with simulated sunlight was 58 days at both pH 5 and pH 7, and it decreased to 34 days at pH 9. fao.org Another study reported a half-life of over 30 days at pH 9. regulations.gov The degradation products identified at pH 9 were maleate (B1232345) and succinate. fao.org More complex studies have shown that irradiation of aqueous solutions with UV light can lead to complete destruction in about 48 hours, producing volatile products like nitric acid and formic acid, and numerous non-volatile products including succinic acid, maleic acid, and fumaric acid. pic.int

The mechanism of photodegradation can be enhanced by natural photosensitizers present in water bodies. Research has demonstrated that substances like riboflavin (B1680620) (vitamin B2) and humic acids can accelerate the breakdown of maleic hydrazide. nih.gov These molecules absorb light and transfer the energy to maleic hydrazide or surrounding oxygen molecules, creating reactive oxygen species (ROS) such as the superoxide (B77818) radical anion, hydrogen peroxide, and singlet molecular oxygen. nih.gov These highly reactive chemical species then attack and degrade the maleic hydrazide molecule. nih.gov

Volatilization, the process of a substance evaporating into the atmosphere, is not considered a significant fate pathway for maleic hydrazide or its salts. Maleic hydrazide has an extremely low vapor pressure, meaning it does not readily turn into a gas. inchem.orgepa.gov Furthermore, its Henry's Law constant is very low, indicating a low tendency to partition from water to air. nih.gov

In soil and water, maleic hydrazide, which has a pKa of 5.62, will primarily exist as an anion at neutral or alkaline pH. nih.gov Anions are not volatile. Therefore, for maleic hydrazide diethanolamine, once dissociated in water, the maleic hydrazide component is not expected to volatilize. nih.gov Any maleic hydrazide that does enter the atmosphere is expected to exist mainly in the particulate phase and would be removed through wet and dry deposition rather than undergoing long-range atmospheric transport as a gas. nih.gov

Hydrolysis is a chemical reaction with water that breaks down compounds. Maleic hydrazide is very stable to hydrolysis across a range of environmental pH values. nih.gov Studies have shown no significant hydrolysis in buffered solutions at pH 3, 6, and 9, even over extended periods. fao.orgepa.govfao.org This stability indicates that hydrolysis is not a significant degradation pathway for maleic hydrazide in aqueous environments. epa.gov Its persistence in water is therefore more dependent on photodegradation and microbial action rather than on breakdown by water alone.

Environmental Persistence and Half-Life Studies

The persistence of a chemical in the environment is often quantified by its half-life, the time it takes for half of the initial amount to degrade. The half-life of maleic hydrazide varies significantly depending on the environmental compartment (soil or water) and the specific conditions.

In soil, the primary degradation mechanism is microbial action, and the half-life is generally short under aerobic conditions. regulations.govepa.gov Under anaerobic (low-oxygen) conditions, such as in flooded soils, maleic hydrazide is more persistent. regulations.govfao.org

In aquatic systems, the persistence is mainly governed by the rate of photodegradation, as the compound is stable to hydrolysis.

The following tables summarize the reported half-life values for maleic hydrazide in different environmental matrices.

Table 1: Environmental Half-Life of Maleic Hydrazide in Soil

| Soil Condition | Soil Type | Half-Life | Reference |

|---|---|---|---|

| Aerobic | Not Specified | <24 hours | regulations.gov |

| Aerobic | Sandy Loam (for potatoes) | 2-3 days | regulations.govnih.gov |

| Aerobic | Turfed Sandy Loam | 6 days | nih.gov |

| Aerobic | Loam (for tobacco) | 7 days | regulations.govnih.gov |

| Field Dissipation | Various (Eastern, Southern, Midwestern U.S.) | 14-100 days | epa.gov |

| Anaerobic (Flooded) | Loamy Sand | 11 hours (following 12-hour aerobic aging) | fao.org |

| Anaerobic | Not Specified | 30-60 days | regulations.govfao.org |

Table 2: Environmental Half-Life of Maleic Hydrazide in Water (Photodegradation)

| Condition | pH | Half-Life | Reference |

|---|---|---|---|

| Simulated Sunlight | 5 | 58 days | fao.org |

| Simulated Sunlight | 7 | 58 days | fao.org |

| Simulated Sunlight | 9 | 34 days | fao.org |

| Photolysis | 9 | >30 days | regulations.gov |

Factors Affecting Long-Term Persistence in Ecosystems

The long-term persistence of this compound in various ecosystems is influenced by a combination of biotic and abiotic factors. These include the composition of the soil, the presence and activity of microorganisms, the availability of sunlight, ambient temperature, and the pH of the surrounding medium. While specific quantitative data on the diethanolamine salt is limited, research on maleic hydrazide and its other salt forms provides significant insights into its environmental behavior.

Soil Characteristics and Microbial Activity:

The nature of the soil plays a crucial role in the persistence of maleic hydrazide. In aerobic soil conditions, maleic hydrazide is generally not persistent, with studies reporting rapid degradation. For instance, the half-life of maleic hydrazide can be as short as less than 24 hours to 7 days in aerobic environments. regulations.govnih.gov Conversely, under anaerobic conditions, its persistence increases, with a reported half-life of 30 to 60 days. regulations.gov

Research has demonstrated that the diethanolamine salt of maleic hydrazide is susceptible to microbial degradation. Bacteria such as Alcaligenes faecalis and Flavobacterium diffusum have been shown to utilize the diethanolamine salt. The diethanolamine component itself can act as a source of carbon and nitrogen for these microorganisms, which can lead to a significant increase in microbial populations in soils treated with the diethanolamine salt formulation (MH-30). One study observed that the phytotoxic effects of the diethanolamine salt were diminished following bacterial growth, indicating the breakdown of the compound by microbes.

The adsorption of maleic hydrazide to soil particles, which affects its mobility and availability for degradation, is more significantly correlated with the specific surface area and clay content of the soil rather than its organic content, particularly in soils with low organic matter. fao.org One study on a loamy soil with a pH of 5.5 found that over 90% of the applied this compound salt was still present after 12 days, suggesting that under certain conditions, its degradation can be slower than what is generally reported for maleic hydrazide. nih.gov

Interactive Data Table: Half-life of Maleic Hydrazide in Different Soil Conditions

| Soil Condition | Soil Type | Associated Use | Half-life (days) | Source |

|---|---|---|---|---|

| Aerobic | Bare Ground | - | 3 | regulations.gov |

| Aerobic | Turf Plots | - | 5 | regulations.gov |

| Aerobic | Sandy Loam | Potatoes | 2-3 | regulations.govnih.gov |

| Aerobic | Loam | Tobacco | 7 | regulations.govnih.gov |

| Anaerobic | Not Specified | - | 30-60 | regulations.gov |

Sunlight (Photodegradation):

Photodegradation, or the breakdown of compounds by sunlight, is another factor influencing the persistence of maleic hydrazide. In aqueous solutions, maleic hydrazide is stable to photolysis at pH 5 and 7. However, it undergoes slow photolysis at a pH of 9. regulations.govfao.org For the potassium salt of maleic hydrazide, the calculated half-life under photolytic conditions was 58 days at both pH 5 and 7, and 34 days at pH 9. fao.org The degradation products at pH 9 were identified as maleate and succinate. fao.org Research has also indicated that the photochemical degradation of maleic hydrazide can be influenced by the presence of natural photosensitizers like riboflavin (vitamin B2) and humic acids.

Temperature and pH:

Maleic hydrazide is reported to be stable to hydrolysis over a wide pH range, from 3 to 9. regulations.govfao.org This stability suggests that hydrolysis is not a significant degradation pathway for this compound in most natural water bodies.

The primary degradation products of maleic hydrazide are carbon dioxide, with smaller amounts of maleic acid and maleimide also identified. regulations.gov These minor degradates are not found to persist under anaerobic conditions. regulations.gov

Ecological Impact Studies on Non Target Organisms and Ecosystems

Effects on Soil Microbial Communities and Biogeochemical Cycles

The soil environment is a complex ecosystem where microorganisms play a crucial role in nutrient cycling. The introduction of chemical substances like herbicides can potentially disrupt these delicate processes.

Impact on Nitrogen Fixation and Carbon Cycling Microorganisms

Maleic hydrazide is generally not considered toxic to bacteria and fungi. nih.gov In fact, it can be degraded by soil microflora, which may utilize it as a source of nitrogen. nih.gov The primary degradation product of maleic hydrazide in soil is carbon dioxide, indicating microbial respiration. inchem.org While specific studies on the diethanolamine (B148213) salt are scarce, the general understanding is that maleic hydrazide itself is biodegradable. nih.gov Its half-life in soil varies depending on conditions, with reported values of 2-3 days in sandy loam and 7 days in loam under aerobic conditions. nih.govregulations.gov However, it is more persistent under anaerobic conditions, which could lead to its transport into surface waters through runoff. regulations.gov

The impact of pesticides on biogeochemical cycles is a broad area of research. For instance, some fungicides and bactericides have been shown to have mixed effects on soil respiration and nitrogen transformation processes, sometimes inhibiting microbial growth while at other times having neutral or even positive effects on certain aspects of the nitrogen cycle. regulations.gov While these findings are not specific to maleic hydrazide diethanolamine, they highlight the complexity of interactions between such chemicals and soil microbial functions.

Alterations in Microbial Diversity and Community Structure

The application of herbicides can lead to changes in the diversity and structure of soil microbial communities. europa.eu Studies on other herbicides have shown that while recommended doses may not have a lasting harmful effect, higher concentrations can significantly alter microbial composition. europa.eu For maleic hydrazide, it is known to be mobile in soil, especially in sandy types. epa.govinchem.org The diethanolamine salt, in particular, was noted to be quite mobile. inchem.org This mobility could influence the distribution and exposure of soil microorganisms to the compound. However, due to its rapid degradation in aerobic soils, long-term impacts on microbial diversity from typical applications are generally considered to be minimal. fao.org

Aquatic Ecotoxicology Research (Excluding Mammalian/Human Toxicity)

The potential for runoff from agricultural land makes the study of aquatic ecotoxicology a critical component of environmental risk assessment for any pesticide or herbicide. greenbook.net

Effects on Aquatic Invertebrates (e.g., Daphnia)

Interactive Data Table: Acute Toxicity of Maleic Hydrazide to Aquatic Invertebrates

| Test Organism | Compound Form | Exposure Duration | LC50 | Toxicity Classification | Reference |

| Daphnia magna | Technical Maleic Hydrazide | 48 hours | 107.5 ppm | Very Low Toxicity | epa.gov |

| Daphnia magna | Potassium Salt | 48 hours | >1000 ppm | Very Low Toxicity | epa.gov |

Impact on Fish and Other Aquatic Vertebrates

Interactive Data Table: Acute Toxicity of Maleic Hydrazide to Fish

| Test Organism | Compound Form | Exposure Duration | LC50 | Toxicity Classification | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Maleic Hydrazide (technical) | 96 hours | 1435 mg/L | Practically Nontoxic | fao.org |

| Bluegill Sunfish (Lepomis macrochirus) | Maleic Hydrazide (technical) | 96 hours | 1608 mg/L | Practically Nontoxic | fao.org |

| Rainbow Trout (Oncorhynchus mykiss) | Potassium Salt | 96 hours | >1000 ppm | Practically Nontoxic | epa.gov |

Influence on Non-Target Aquatic Plants and Algae

The EPA has determined that maleic hydrazide poses minimal risk to non-target aquatic plants. epa.gov Studies have shown low toxicity to aquatic plants, with an EC50 (the concentration that causes a 50% effect) of >111 mg/l for the potassium salt of maleic hydrazide on algae. fao.org However, there is a distinction made for semi-aquatic plants, where levels of concern may be exceeded due to runoff. epa.govregulations.gov This suggests that while fully aquatic plants are not at high risk, plants in transitional zones between land and water could be more susceptible to the effects of maleic hydrazide.

Terrestrial Ecotoxicology Research (Excluding Mammalian/Human Toxicity)

Research into the terrestrial ecotoxicology of maleic hydrazide and its salts has focused on its effects as a plant growth regulator and its potential collateral impact on other organisms within the ecosystem. The original commercial formulation, the diethanolamine salt of maleic hydrazide (DEA-MH), known as MH-30, was widely used before being largely replaced by the potassium salt formulation in the early 1980s. coresta.org Studies often focus on maleic hydrazide as the active ingredient, with findings applicable to its various salt forms, including the diethanolamine salt.

As a systemic plant growth regulator, maleic hydrazide's primary mode of action is the inhibition of cell division in the meristematic regions of plants. coresta.orgcabidigitallibrary.org Consequently, its most significant ecological impact is on plant life. Regulatory assessments have concluded that the "levels of concern" for terrestrial plants can be exceeded by direct application, particularly along rights-of-way. fao.org The highest environmental risks associated with maleic hydrazide are indeed to terrestrial plants. regulations.gov

Early research using the water-soluble diethanolamine salt of maleic hydrazide provided specific insights into its effects on various plant species. cabidigitallibrary.org Experiments showed that younger plants were considerably more susceptible to damage than older ones. cabidigitallibrary.org The chemical is absorbed by the plant and translocated internally, where it blocks cell division without halting the enlargement of existing cells. cabidigitallibrary.orgfao.org

A key study applied sprays of this compound at different concentrations to 16 different plant species at 20 days of age, revealing a range of effects from stunting to death. cabidigitallibrary.org

| Plant Species | Concentration | Observed Effect | Source |

|---|---|---|---|

| Water-grass (Echinochloa crus-galli) | 0.1% | Profuse tillering and severe stunting. | cabidigitallibrary.org |

| Water-grass (Echinochloa crus-galli) | 0.2% | Immediate cessation of growth, eventually leading to death. | cabidigitallibrary.org |

| Johnson grass (Sorghum halepense) | 0.2% | Killed the plants. | cabidigitallibrary.org |

| Rice | 0.2% | Killed the plants. | cabidigitallibrary.org |

| Cotton | 0.1% | Normal growth and flowering. | cabidigitallibrary.org |

| Cotton | 0.2% | Slightly stunted, but flowered normally. | cabidigitallibrary.org |

| Cotton | 0.4% - 0.8% | Retarded growth and leaf malformation. | cabidigitallibrary.org |

| Flax | 0.2% | Stunting. | cabidigitallibrary.org |

| Beans | 0.2% | Stunting. | cabidigitallibrary.org |

| Sudan grass (Sorghum sudanensis) | 0.2% | Stunting. | cabidigitallibrary.org |

| Sweet corn (Zea mays) | 0.2% | Apparently unaffected. | cabidigitallibrary.org |

The risk of maleic hydrazide to non-target insects is generally considered to be minimal. fao.org However, more detailed risk assessments have indicated some potential for concern. The U.S. Environmental Protection Agency (EPA) calculated an acute risk quotient (RQ) for terrestrial invertebrates of 0.68, which slightly exceeds the agency's level of concern (LOC) of 0.4. regulations.gov

| Organism Group | Study Basis | Finding / Risk Quotient (RQ) | Source |

|---|---|---|---|

| Honey Bees | Acute contact study | Only 3.2% mortality observed at the highest tested dose. The study was used to derive the acute RQ. | regulations.gov |

| Terrestrial Invertebrates (General) | Acute risk assessment | RQ = 0.68 (Exceeds LOC of 0.4). | regulations.gov |

| Predatory Mites & Parasitic Wasps | Open literature data | Potential for effects noted at application rates of approximately 4.5 lbs. a.i./acre. | regulations.gov |

It has been noted that there is a lack of comprehensive data specifically characterizing the potential hazard of maleic hydrazide to honey bees. regulations.gov While most active ingredients in herbicides are not considered directly toxic to bees, some inert ingredients in pesticide formulations can be. umn.edu The potential for sublethal effects, which can alter insect behavior and survival, is a broader concern with pesticide applications. umn.edu

Specific research studies focusing on the direct impact of this compound on soil macrofauna, such as earthworms, are not detailed in the available literature. However, the potential for interaction exists, as maleic hydrazide is known to be mobile in soil. herts.ac.uk The behavior of chemicals in the soil is critical for assessing risk to organisms that live within it.

The development of terrestrial food-chain bioaccumulation models, such as for a soil-earthworm-shrew food chain, underscores the importance of soil invertebrates in the transfer of chemical substances through an ecosystem. nih.gov Earthworms and other soil macrofauna can be exposed to soil pollutants, which may then be transferred to predators at higher trophic levels. nih.gov The lack of specific data for this compound in this area represents a gap in understanding its full ecotoxicological profile.

Bioaccumulation Potential in Environmental Food Chains (Excluding Human Consumption)

Bioaccumulation occurs when an organism absorbs a substance at a rate faster than it can eliminate it, leading to a concentration of the substance in its tissues. epa.gov This is a concern for persistent chemicals that have the potential to biomagnify, or become more concentrated, as they move up the food chain. service.gov.uk

There is limited specific research on the bioaccumulation and biomagnification of this compound within environmental food chains. However, its properties provide some insight into its potential behavior. The chemical is designed to be absorbed and translocated throughout a plant, where it can persist. coresta.orgherts.ac.uk After application, maleic hydrazide can exist in its free, unmodified form within the plant, or it can be metabolized into conjugates, such as N-β- or O-β-glucosides. coresta.org This persistence and metabolism within the plant itself is a form of accumulation at the primary producer level of the food chain.

The potential for this compound to enter the food chain has been acknowledged, particularly in the context of agricultural use on crops like potatoes. nih.gov While the ultimate focus of that concern was human health, it establishes a clear pathway from application to a primary consumer. The principles of ecotoxicology suggest that substances present in primary producers can be transferred to herbivores and subsequently to predators at higher trophic levels. nih.gov Mechanistic models for terrestrial food webs demonstrate that a chemical's properties, such as its partitioning coefficients between octanol-air (KOA) and octanol-water (Kow), are key determinants of its potential to biomagnify. nih.gov Without specific studies on the trophic transfer of this compound, its bioaccumulation potential in non-target environmental food chains remains an area requiring further investigation.

Development of Resistance and Management Strategies in Academic Research

Strategies for Mitigating Resistance in Research Settings

In the absence of observed resistance, research on mitigation strategies for maleic hydrazide is proactive and based on established principles of integrated pest and resistance management.

Academic research supports the use of integrated management approaches as a best practice to delay the potential development of resistance to any plant growth regulator. For maleic hydrazide, this would involve combining its use with other control methods. For example, in the context of weed control, this could include:

Cultural practices: Crop rotation, adjusting planting dates, and maintaining competitive crop stands can reduce reliance on chemical controls.

Mechanical control: Tillage and manual removal of weeds can be integrated into a comprehensive weed management program.

The goal of such integrated strategies is to reduce the selection pressure for resistance to any single chemical agent.

The rotational use of herbicides and plant growth regulators with different modes of action is a cornerstone of resistance management. While there is no specific research detailing rotational programs designed to mitigate maleic hydrazide resistance, the principle is widely advocated in the scientific community. By alternating the use of maleic hydrazide with other compounds that have different molecular targets, the likelihood of a plant population developing resistance to maleic hydrazide is significantly reduced. This strategy prevents the continuous selection for individuals with any inherent tolerance to maleic hydrazide.

Advanced Analytical Methodologies in Maleic Hydrazide Diethanolamine Research

The detection and quantification of maleic hydrazide, the active component of maleic hydrazide diethanolamine (B148213), in various environmental and biological matrices necessitate sophisticated analytical techniques. Research has focused on developing robust methods for extraction, sample clean-up, and chromatographic separation to ensure sensitivity and specificity.

Applications in Plant Science Research and Experimental Design

Controlled Environment Studies and Greenhouse Research

Controlled environment studies, including those conducted in greenhouses, provide a standardized setting to investigate the precise effects of maleic hydrazide diethanolamine (B148213) on plants, minimizing the influence of external environmental variables.

To assess the efficacy and physiological responses to maleic hydrazide diethanolamine in a controlled environment, researchers commonly employ established experimental designs. The Randomized Complete Block Design (RCBD) is frequently utilized to account for any potential environmental gradients within the greenhouse, such as variations in light or temperature. In this design, experimental units (individual plants or pots) are grouped into blocks, and each treatment, including different concentrations of this compound and a control (untreated) group, is randomly assigned within each block.

Another common approach is the split-plot design. This is particularly useful when investigating the interaction between this compound and another factor, such as the timing of application. In such a design, the different application timings might be assigned to the main plots, while the various concentrations of the chemical are applied to the sub-plots within each main plot. This allows for a more detailed analysis of how both factors, individually and in combination, affect plant responses.

The treatments typically involve applying a range of concentrations of a this compound solution as a foliar spray. The selection of concentrations is crucial and is often based on preliminary studies or existing literature to encompass a spectrum from no effect to a significant, but not lethal, response.

Table 1: Common Plant Growth and Developmental Parameters Measured in Controlled Studies

| Parameter Category | Specific Measurement | Description |

| Morphological | Plant Height | Measured from the soil surface to the apical meristem. |

| Stem Diameter | Measured at a standardized point on the main stem using calipers. | |

| Number of Leaves | A direct count of the fully expanded leaves. | |

| Leaf Area | Can be measured using a leaf area meter or through image analysis software. | |

| Number of Branches/Tillers | A count of the lateral shoots produced. | |

| Reproductive | Days to Flowering | The number of days from planting or treatment to the appearance of the first flower. |

| Number of Flowers | A direct count of the flowers produced per plant. | |

| Flower Diameter | Measured at the widest point of the flower. | |

| Biomass | Fresh Weight | The weight of the plant immediately after harvesting. |

| Dry Weight | The weight of the plant after drying in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved. |

Field-Based Research Methodologies

Field-based research is essential to evaluate the performance of this compound under real-world agricultural conditions, where plants are exposed to a multitude of environmental variables.

For large-scale efficacy trials from an academic standpoint, the experimental design must be robust to handle the inherent variability of field conditions. The Randomized Complete Block Design (RCBD) is a foundational design, where the field is divided into blocks to account for gradients in soil type, moisture, or slope. nih.govnih.gov Treatments, consisting of different application rates of this compound and a control, are then randomly assigned to plots within each block. nih.gov

To investigate interactions with other agricultural practices (e.g., fertilization, irrigation), a factorial arrangement within an RCBD can be employed. slideshare.net For instance, a trial might test several rates of this compound in combination with different nitrogen fertilizer levels.

In situations where one factor is difficult to apply to small plots (e.g., irrigation), a split-plot design is often preferred. plantsjournal.com The "difficult" factor is applied to larger main plots, and the different rates of this compound are applied to smaller sub-plots within each main plot. plantsjournal.com

Data collection in field trials mirrors that of controlled studies but often on a larger scale and may include additional yield-related parameters. For instance, in tobacco, the number and fresh weight of suckers (axillary buds) are critical measures of efficacy. biologydiscussion.comiitg.ac.in In potatoes, the number and weight of sprouts per tuber after a period of storage are key indicators of sprout inhibition. nih.govcreative-proteomics.com

Statistical analysis is crucial for interpreting the results of plant growth regulator trials. The data collected are typically subjected to Analysis of Variance (ANOVA) to determine if there are statistically significant differences among the treatment means. biologydiscussion.comnih.gov ANOVA helps to partition the total variation in the data into components attributable to different sources of variation (e.g., treatments, blocks). slideshare.net

If the ANOVA indicates a significant treatment effect, post-hoc tests such as Tukey's Honestly Significant Difference (HSD) test or Duncan's Multiple Range Test are used to make pairwise comparisons between treatment means. creative-proteomics.com These tests help to identify which specific concentrations of this compound are significantly different from the control and from each other. creative-proteomics.com Regression analysis can also be used to model the dose-response relationship between the concentration of the chemical and the measured plant parameter. msu.edu

Table 2: Example Data and Statistical Analysis of a Hypothetical Field Trial on Tobacco Sucker Control

| Treatment (this compound Rate) | Mean Sucker Number per Plant | Mean Sucker Fresh Weight per Plant (g) |

| Control (0 ppm) | 15.2 a | 250.6 a |

| 1000 ppm | 8.5 b | 125.3 b |

| 2000 ppm | 4.1 c | 60.8 c |

| 3000 ppm | 2.3 d | 35.1 d |

| p-value (ANOVA) | <0.001 | <0.001 |

| Means in the same column with different letters are significantly different (p < 0.05) according to Tukey's HSD test. |

Methodological Considerations for Investigating Specific Plant Processes

Maleic hydrazide is known to inhibit cell division, and its effects on fundamental cellular processes like nucleic acid and protein synthesis are of significant research interest. istudy.pk

To investigate the effect of this compound on DNA synthesis, researchers can use radiolabeling techniques. For example, plant tissues can be incubated with radiolabeled thymidine (B127349) (e.g., ³H-thymidine), a precursor specific to DNA. nih.govnih.gov The amount of radioactivity incorporated into the DNA is then measured, often through scintillation counting, providing a quantitative measure of DNA synthesis. istudy.pk Autoradiography can be used to visualize the location of the newly synthesized DNA within the cells and tissues. slideshare.netblogspot.com

Similarly, RNA synthesis can be quantified by incubating plant tissues with a radiolabeled precursor like ³H-uridine. nih.gov The subsequent measurement of incorporated radioactivity indicates the rate of RNA synthesis.

To specifically study the inhibition of cell division (mitosis), researchers can prepare microscope slides of root tips or other meristematic tissues from treated and control plants. The mitotic index, which is the ratio of the number of cells undergoing mitosis to the total number of cells observed, can then be calculated. nih.govcreative-proteomics.com A decrease in the mitotic index in treated plants would provide direct evidence of the inhibitory effect of this compound on cell division. nih.gov Additionally, microscopic examination can reveal chromosomal aberrations, such as chromosome bridges or fragments, which can be induced by the chemical. blogspot.comconductscience.com

Techniques for Inducing and Studying Dormancy

This compound is a well-established plant growth regulator utilized in scientific research to artificially induce dormancy in various plant species. This allows for the controlled study of the physiological and molecular mechanisms that govern this critical plant life cycle stage. The primary technique for application is foliar spray, where an aqueous solution of this compound is applied to the plant's leaves at specific developmental stages.

The effectiveness of dormancy induction is influenced by the concentration of the applied solution and the timing of the application relative to the plant's growth phase. Research has shown that the application of maleic hydrazide as a diethanolamine salt can successfully induce dormancy and reduce sprouting losses in crops like potatoes, onions, and carrots. nih.gov In groundnuts (Arachis hypogaea L.), for instance, foliar application of maleic hydrazide is a common method to induce seed dormancy and prevent pre-harvest sprouting. researchgate.net

Studies on groundnut cultivars have demonstrated that the timing of the foliar spray is critical. For example, in the Spanish groundnut variety, a foliar spray at 60 days after crop emergence has been found to be effective in inducing dormancy. researchgate.net The concentration of maleic hydrazide is another key variable. In some groundnut genotypes, a lower concentration of 250 ppm was as effective as higher concentrations in inducing seed dormancy, particularly when applied at an early stage of crop growth. nih.gov Research on various groundnut varieties has explored a range of concentrations to determine the optimal level for inducing dormancy without negatively impacting seed viability. nih.govresearchgate.net

In mung beans, maleic hydrazide has been investigated as a non-conventional method to induce dormancy and prevent field sprouting, thereby preserving seed quality. nih.gov The application of maleic hydrazide has been shown to enhance seed dormancy significantly in this crop. nih.gov

The general principle behind using this compound to induce dormancy lies in its ability to inhibit cell division in meristematic tissues. nih.gov By arresting growth at a cellular level, the plant is pushed into a state of dormancy, allowing researchers to study the associated biochemical and molecular changes.

Interactive Data Table: Techniques for Inducing Dormancy with Maleic Hydrazide

| Plant Species | Application Method | Key Research Findings |

| Groundnut (Arachis hypogaea L.) | Foliar Spray | Effective in inducing seed dormancy to prevent pre-harvest sprouting. researchgate.net |

| Mung Bean (Vigna radiata) | Foliar Spray | Enhances seed dormancy, preventing field sprouting and preserving seed quality. nih.gov |

| Potato (Solanum tuberosum) | Foliar Spray | Successfully used to induce dormancy and reduce sprouting losses in storage. nih.gov |

| Onion (Allium cepa) | Foliar Spray | Employed to induce dormancy and prevent sprouting during storage. nih.gov |

| Carrot (Daucus carota) | Foliar Spray | Utilized to induce dormancy and reduce sprouting. nih.gov |

| Tobacco (Nicotiana tabacum) | Foliar Spray | Used to control the growth of apical and axillary buds after topping. researchgate.net |

Methods for Assessing Cellular and Molecular Responses

The induction of dormancy by this compound triggers a cascade of cellular and molecular changes within the plant. Researchers employ a variety of analytical techniques to assess these responses, providing insights into the mechanisms of dormancy.

Biochemical Assays:

Biochemical assays are fundamental in assessing the immediate physiological impact of this compound. A key observed effect is the alteration of enzyme activity. For example, a reduction in the rate of catalase enzyme activity has been associated with an increase in the degree of induced seed dormancy in mung beans. nih.gov The inhibition of respiratory activity in plant cells is another reported effect. researchgate.net Furthermore, studies have investigated the interaction of maleic hydrazide with sulfhydryl groups, which can impact the function of various enzymes. nih.gov

Hormonal Analysis:

Plant hormones play a crucial role in regulating dormancy. Maleic hydrazide is known to act as an anti-auxin. nih.gov Its primary effect in inducing dormancy is believed to be through interference with tryptophan metabolism, as tryptophan is a precursor in the synthesis of auxins. oup.com Consequently, assessing the levels of plant hormones like auxins, abscisic acid (ABA), and gibberellins (B7789140) (GAs) is critical. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for the precise quantification of these hormones in plant tissues following treatment with this compound. nih.gov

Radiolabeling and Tracer Studies:

To understand the uptake, translocation, and binding of maleic hydrazide within the plant, researchers have utilized radiolabeled molecules, specifically ¹⁴C-Maleic Hydrazide. nih.gov These tracer studies allow for the tracking of the compound from the point of application to its sites of action within the plant cells. Research has shown that ¹⁴C-MH is taken up by roots and binds to cellular components, with this binding being an active process requiring metabolic energy. nih.gov

Transcriptomic Analysis:

Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers a powerful tool to understand the genetic response to this compound. RNA sequencing (RNA-Seq) is a common technique used to profile the transcriptome. A study on tobacco plants treated with maleic hydrazide revealed significant changes in the expression of genes related to several key processes. researchgate.net This includes genes involved in meristem development, DNA repair and recombination, cell division, and phytohormone signaling. researchgate.net

Interactive Data Table: Transcriptomic Changes in Tobacco Buds Induced by Maleic Hydrazide

| Gene Ontology (GO) Term | Regulation | Associated Function |

| Meristem Maintenance | Downregulated | Regulates the population of stem cells in the shoot apical meristem. |

| Cytokinin Metabolism | Downregulated | Involved in the synthesis and breakdown of cytokinin, a plant hormone promoting cell division. |

| Cell Wall Synthesis | Downregulated | Responsible for the production of components of the plant cell wall. |

| Photosynthesis | Downregulated | The process of converting light energy into chemical energy. |

| DNA Metabolism | Downregulated | Includes processes like DNA replication and repair. |

| Phosphorelay Signal Transduction | Upregulated | A signaling pathway involved in responding to environmental stimuli. |

| Regulation of Vegetative to Reproductive Phase Transition | Upregulated | Controls the timing of flowering. |

| Defense Response | Upregulated | Activated in response to pathogens and other stresses. |

| Oxylipin Metabolism | Upregulated | Involved in the synthesis of signaling molecules derived from fatty acids. |

This data is based on research by Singh et al. (2020) on chemically topped tobacco. researchgate.net

Proteomic and Metabolomic Analyses:

Proteomics , the large-scale study of proteins, and metabolomics , the study of the complete set of small-molecule metabolites, are advanced techniques that can provide a comprehensive picture of the cellular state during induced dormancy. Proteomic analysis can identify changes in the abundance of specific proteins, such as enzymes and structural proteins, in response to this compound. Metabolomic profiling can reveal shifts in the concentrations of various metabolites, including amino acids, sugars, and secondary metabolites, providing a snapshot of the plant's metabolic status. While these techniques hold great promise for elucidating the intricate molecular responses to maleic hydrazide-induced dormancy, specific and detailed research findings in this area are not as extensively published as transcriptomic data.

Future Research Directions and Emerging Areas

Advanced Molecular and Genetic Research

The next frontier in understanding maleic hydrazide diethanolamine (B148213) lies within the intricate cellular and genetic machinery of plants. Future research will pivot towards advanced molecular techniques to illuminate its precise mechanisms of action and the genetic basis of plant responses.

While maleic hydrazide (MH) is known to inhibit cell division, its complete molecular pathway remains a subject of ongoing investigation. nih.govbiorxiv.org Recent transcriptomic studies have begun to peel back the layers of its influence on gene expression. For instance, RNA sequencing analysis in tobacco revealed that MH significantly alters the expression of genes associated with meristem development, DNA repair and recombination, cell division, and phytohormone signaling. nih.govuky.edu Specifically, research has shown that MH treatment affects the expression of KNOX and MADS transcription factor families, which are crucial for meristem development. uky.edu It is also reported to function as an inhibitor of auxin, a key plant hormone. researchgate.net

Future research will likely delve deeper, aiming to identify the primary protein targets of MH and map the entire signaling cascade it triggers. Key research questions that remain to be answered include how MH is perceived by plant cells and the specific components of the DNA damage response pathway that are activated. mdpi.com Studies have noted that MH can induce nucleolar alterations, suggesting an inhibitory effect on biosynthetic activity, which warrants further molecular exploration. biorxiv.org

The advent of precise gene-editing technologies like CRISPR/Cas9 presents a powerful tool for dissecting plant responses to maleic hydrazide. nih.gov While MH itself has been used as a chemical mutagen to induce genetic variability in plants, modern biotechnological approaches can be used to systematically study its effects. mdpi.comnih.govmdpi.com

Researchers can utilize gene editing to create knockout mutants for specific genes identified in transcriptomic studies as being responsive to MH. nih.govuky.edunih.gov For example, knocking out specific transcription factors or DNA repair genes could clarify their exact role in the plant's response to MH-induced stress. This approach has been demonstrated in studies using an Al-tolerant barley TILLING mutant (hvatr.g) to analyze the function of the HvATR gene in the response to MH-induced DNA damage. mdpi.comresearchgate.net Such studies allow for a precise functional analysis of genes involved in the DNA damage response pathway triggered by the compound. mdpi.com This will enable a more robust understanding of the genetic determinants of sensitivity and tolerance to maleic hydrazide.